molecular formula C14H14ClNO3 B8719454 Benzyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate

Benzyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8719454
M. Wt: 279.72 g/mol
InChI Key: VCMLBGLYBXDVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-chloro-3-formyl-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H14ClNO3 and its molecular weight is 279.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

benzyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C14H14ClNO3/c15-13-6-7-16(8-12(13)9-17)14(18)19-10-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2

InChI Key

VCMLBGLYBXDVGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1Cl)C=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

POCl3 (26.35 g, 16.06 ml, 1.6 eq.) was added dropwise to DMF (16.4 ml, 2 eq.) at 0-5° C. To the mixture was added dichloromethane (50 ml) in a dropwise fashion and it was stirred for 2 h at room temperature. A solution of benzyl 4-oxopiperidine-1-carboxylate (25 g, 0.10 mol) in dichloromethane (200 ml) was added dropwise to the mixture and it was stirred for 2 h at room temperature. Progress of the reaction was monitored by TLC (30% ethyl acetate/hexane). Upon completion of the reaction the mixture was poured into crushed ice and basified to a pH˜8 with sodium carbonate. Then the dichloromethane layer was separated and the aqueous layer was extracted with dichloromethane (2×200 ml). The combined organic layers were dried over sodium sulfate, concentrated under reduced pressure and the crude product obtained was purified by column chromatography (silica, 8% ethyl acetate/hexane). Yield: 14.5 g (48%).
Name
Quantity
16.06 mL
Type
reactant
Reaction Step One
Name
Quantity
16.4 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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